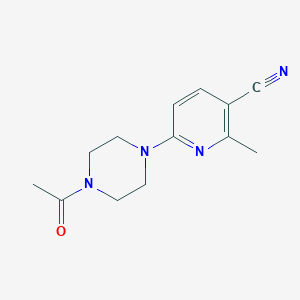

6-(4-Acetylpiperazin-1-yl)-2-methylnicotinonitrile

Beschreibung

6-(4-Acetylpiperazin-1-yl)-2-methylnicotinonitrile is a heterocyclic compound featuring a pyridine core substituted with a nitrile group at position 3, a methyl group at position 2, and a 4-acetylpiperazinyl moiety at position 4.

Eigenschaften

Molekularformel |

C13H16N4O |

|---|---|

Molekulargewicht |

244.29 g/mol |

IUPAC-Name |

6-(4-acetylpiperazin-1-yl)-2-methylpyridine-3-carbonitrile |

InChI |

InChI=1S/C13H16N4O/c1-10-12(9-14)3-4-13(15-10)17-7-5-16(6-8-17)11(2)18/h3-4H,5-8H2,1-2H3 |

InChI-Schlüssel |

NSKFHFFDYSDGIL-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=N1)N2CCN(CC2)C(=O)C)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von 6-(4-Acetylpiperazin-1-yl)-2-methylnicotinonitrile umfasst mehrere Schritte. Eine gängige Methode beinhaltet die Cyclisierung von 1,2-Diamin-Derivaten mit Sulfoniumsalzen. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung einer Base wie DBU (1,8-Diazabicyclo[5.4.0]undec-7-en), um den Cyclisierungsprozess zu erleichtern . Eine andere Methode beinhaltet die Ugi-Reaktion, eine Mehrkomponentenreaktion, die Piperazinderivate effizient herstellen kann . Industrielle Produktionsmethoden können eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

6-(4-Acetylpiperazin-1-yl)-2-methylnicotinonitrile kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen können auftreten, bei denen der Piperazinring durch Einführung verschiedener Substituenten modifiziert werden kann.

Cyclisierung: Intramolekulare Cyclisierungsreaktionen können zur Bildung komplexerer heterocyclischer Strukturen führen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel wie Dichlormethan, Basen wie Natriumhydroxid und Katalysatoren wie Palladium auf Kohlenstoff. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 6-(4-Acetylpiperazin-1-yl)-2-methylnicotinonitrile beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. So bindet es als Acetylcholinesterase-Inhibitor an die aktive Stelle des Enzyms und verhindert den Abbau von Acetylcholin. Dies führt zu einem Anstieg der Acetylcholin-Konzentration im synaptischen Spalt und verstärkt die cholinerge Neurotransmission. Die Verbindung kann auch mit anderen molekularen Signalwegen interagieren, abhängig von ihrer spezifischen Struktur und ihren funktionellen Gruppen.

Wirkmechanismus

The mechanism of action of 6-(4-Acetylpiperazin-1-yl)-2-methylnicotinonitrile involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission . The compound may also interact with other molecular pathways, depending on its specific structure and functional groups.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their differences:

Pharmacological and Industrial Relevance

- Halogenated Analogs : The chloro-fluoro derivative (CAS 113237-21-1) may exhibit improved binding affinity in kinase inhibition due to halogen bonding, but its metabolic stability could be compromised compared to the methyl-substituted target compound .

- Functional Group Variations : Carboxylic acid derivatives (e.g., 6-(4-Methyl-piperazin-1-ylmethyl)-nicotinic acid) are more water-soluble but less membrane-permeable than nitriles, impacting bioavailability .

Biologische Aktivität

6-(4-Acetylpiperazin-1-yl)-2-methylnicotinonitrile is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This compound features a nicotinonitrile moiety and a piperazine ring, which contribute to its unique pharmacological properties. The molecular formula is C_{12}H_{14}N_{4}O, and it includes both a cyano group and an acetylpiperazine group, enhancing its interaction with biological targets.

Biological Activities

Research has demonstrated that 6-(4-acetylpiperazin-1-yl)-2-methylnicotinonitrile exhibits various biological activities, including:

- Antimicrobial Properties : The compound has shown significant antimicrobial activity against various bacterial strains, making it a candidate for further development as an antibacterial agent.

- Antitumor Activity : Preliminary studies indicate potential antitumor effects, which warrant further investigation into its mechanisms of action against cancer cells .

- Interaction with Biological Targets : Interaction studies suggest that this compound may interact with enzymes and receptors involved in disease pathways, providing insights into its pharmacological profile.

Structure-Activity Relationship (SAR)

The unique substitution pattern on the piperazine ring and the nicotinate moiety is crucial for the biological activity of 6-(4-acetylpiperazin-1-yl)-2-methylnicotinonitrile. Comparative analysis with structurally similar compounds reveals how variations in substituents affect biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Methyl-6-(4-methylpiperazin-1-yl)nicotinonitrile | Contains a methyl group on the pyridine ring | Antimicrobial and anticancer properties |

| 6-(4-methylpiperazin-1-yl)nicotinonitrile | Similar piperazine attachment but different substitution pattern | Enhanced antimicrobial activity |

| 5-Ethyl-6-(4-methylpiperazin-1-yl)nicotinonitrile | Ethyl group instead of methyl | Potentially increased lipophilicity and activity |

Case Studies

Several studies have been conducted to evaluate the efficacy of 6-(4-acetylpiperazin-1-yl)-2-methylnicotinonitrile:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antibacterial agent.

- Cytotoxicity Assessment : In vitro cytotoxicity tests on human embryonic kidney cells (HEK-293) indicated that the compound is nontoxic at therapeutic concentrations, supporting its safety for further development .

- Molecular Docking Studies : Computational docking studies have revealed potential binding interactions with key enzymes implicated in cancer progression, highlighting its therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.